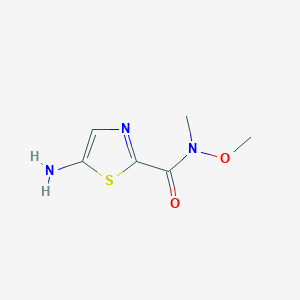![molecular formula C28H52N3O7PS B13848981 [(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinyl D-erythro-Sphingosine-1-phosphate: is a biotinylated derivative of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. This compound is synthesized by the phosphorylation of biotinyl sphingosine by recombinant human sphingosine kinase 1 and 2 . It contains a biotin unit at the ω-terminal of its fatty-acid chain, making it useful for various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl D-erythro-Sphingosine-1-phosphate involves the phosphorylation of biotinyl sphingosine. This reaction is catalyzed by sphingosine kinase 1 and 2, which are enzymes that facilitate the transfer of a phosphate group to the sphingosine molecule . The reaction conditions typically involve the use of recombinant human enzymes and specific buffer solutions to maintain the pH and ionic strength required for optimal enzyme activity .
Industrial Production Methods: Industrial production of N-Biotinyl D-erythro-Sphingosine-1-phosphate is not widely documented. the process would likely involve large-scale enzymatic reactions using bioreactors to produce the compound in significant quantities. The product would then be purified using chromatographic techniques to ensure high purity and quality .
化学反应分析
Types of Reactions: N-Biotinyl D-erythro-Sphingosine-1-phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce biotinylated sphingosine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biotinylated sphingosine derivatives .
科学研究应用
Chemistry: N-Biotinyl D-erythro-Sphingosine-1-phosphate is used as a biochemical tool to study sphingolipid metabolism and signaling pathways. It serves as a substrate for various enzymatic assays and can be used to investigate the role of sphingosine-1-phosphate in cellular processes .
Biology: In biological research, this compound is used to study the effects of sphingosine-1-phosphate on cell growth, differentiation, and apoptosis. It is also used in receptor binding studies to identify and characterize sphingosine-1-phosphate receptors .
Medicine: N-Biotinyl D-erythro-Sphingosine-1-phosphate has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer, inflammation, and cardiovascular diseases. It is also used in drug development to screen for potential inhibitors of sphingosine kinase .
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and as a reagent in biochemical research .
作用机制
N-Biotinyl D-erythro-Sphingosine-1-phosphate exerts its effects by interacting with sphingosine-1-phosphate receptors (S1PRs) on the cell surface. These receptors are involved in various signaling pathways that regulate cell growth, survival, and migration . The compound is phosphorylated by sphingosine kinase, which converts it into its active form. This active form then binds to S1PRs, triggering downstream signaling cascades that influence cellular processes .
相似化合物的比较
Sphingosine-1-phosphate (S1P): A naturally occurring bioactive lipid involved in various cellular processes.
Biotinylated Sphingosine: A biotinylated derivative of sphingosine used in biochemical research.
Caged Sphingosine-1-phosphate: A photolyzable derivative used to study sphingosine-1-phosphate-mediated intracellular events.
Uniqueness: N-Biotinyl D-erythro-Sphingosine-1-phosphate is unique due to its biotinylation, which allows for easy detection and purification using streptavidin-based methods. This makes it particularly useful in biochemical assays and research applications where precise quantification and isolation are required .
属性
分子式 |
C28H52N3O7PS |
|---|---|
分子量 |
605.8 g/mol |
IUPAC 名称 |
[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22-,23-,24+,25-,27-/m0/s1 |
InChI 键 |
YUVSZTHGPGQBCL-VAZPAFHYSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


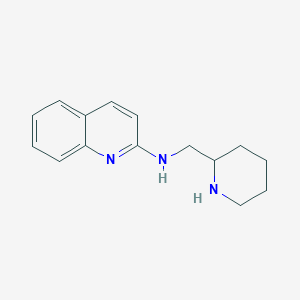
![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
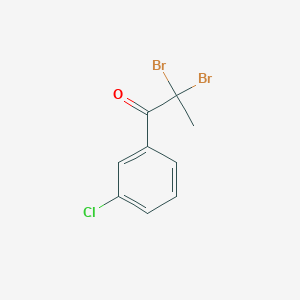
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
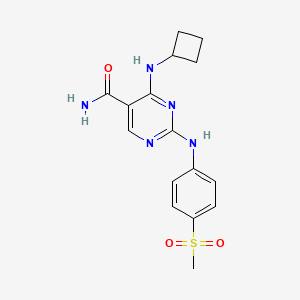

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
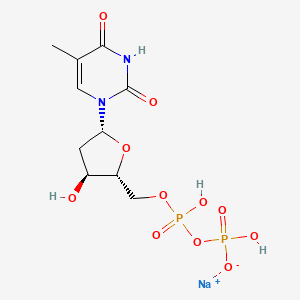
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
